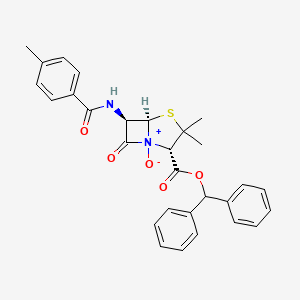![molecular formula C9H13ClO B13795188 [1,1'-Bi(cyclobutane)]-3-carbonyl chloride CAS No. 76730-66-0](/img/structure/B13795188.png)
[1,1'-Bi(cyclobutane)]-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Bi(cyclobutane)]-3-carbonyl chloride is a compound that belongs to the family of bicyclobutanes, which are known for their highly strained ring systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Bi(cyclobutane)]-3-carbonyl chloride typically involves the reaction of [1,1’-Bi(cyclobutane)]-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods: The use of continuous flow reactors and other advanced techniques may enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: [1,1’-Bi(cyclobutane)]-3-carbonyl chloride can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with [1,1’-Bi(cyclobutane)]-3-carbonyl chloride.
Major Products:
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Chemistry:
Synthetic Building Block: [1,1’-Bi(cyclobutane)]-3-carbonyl chloride is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Discovery: The compound’s unique structure makes it a valuable scaffold in drug discovery, particularly for designing molecules with specific biological activities.
Industry:
Mecanismo De Acción
The mechanism of action of [1,1’-Bi(cyclobutane)]-3-carbonyl chloride primarily involves its reactivity due to the strained ring system. The high strain energy of the bicyclobutane ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions that release strain energy and form more stable products . This strain-release mechanism is a key feature of its reactivity and is exploited in various synthetic applications .
Comparación Con Compuestos Similares
Bicyclo[1.1.0]butane: Another highly strained bicyclic compound with similar reactivity.
1-Azabicyclo[1.1.0]butane: A nitrogen-containing analog of bicyclo[1.1.0]butane with unique chemical properties.
Uniqueness:
Structural Strain: [1,1’-Bi(cyclobutane)]-3-carbonyl chloride has a unique combination of high strain energy and reactivity, making it distinct from other bicyclic compounds.
Versatility: Its ability to undergo a wide range of chemical reactions makes it a versatile building block in synthetic chemistry.
Propiedades
Número CAS |
76730-66-0 |
|---|---|
Fórmula molecular |
C9H13ClO |
Peso molecular |
172.65 g/mol |
Nombre IUPAC |
3-cyclobutylcyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C9H13ClO/c10-9(11)8-4-7(5-8)6-2-1-3-6/h6-8H,1-5H2 |
Clave InChI |
MIMKAPUGSLTZFR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2CC(C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



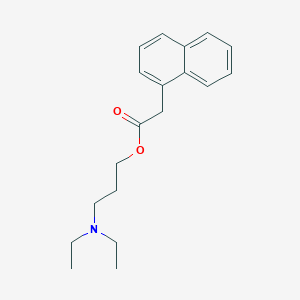
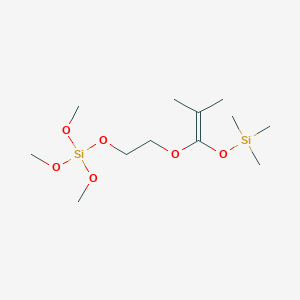

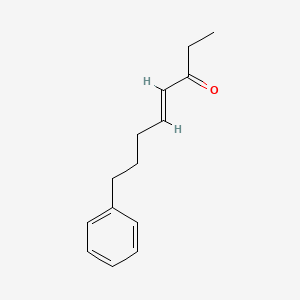
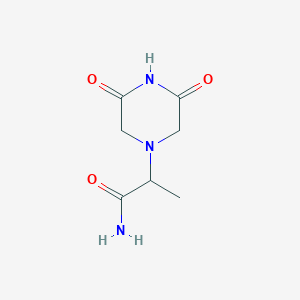
![6-Methyl-[1,4]diazepane dihydrochloride](/img/structure/B13795139.png)
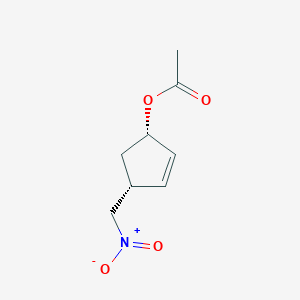
![N-[2-(ethylamino)ethyl]-N-methylacetamide](/img/structure/B13795154.png)
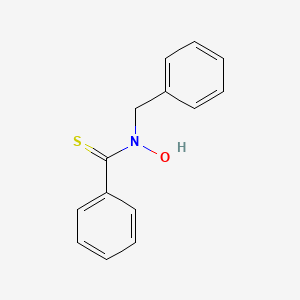
![Acetamide,N-ethyl-N-[2-(methylamino)ethyl]-](/img/structure/B13795169.png)
![Dipotassium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulfonatobenzoate](/img/structure/B13795172.png)
![1,3,3-Trimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-3H-indolium tetraphenylborate](/img/structure/B13795175.png)
